1-(2,5-dimethoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction. The oxadiazole ring could be formed through a cyclodehydration reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, which could introduce some interesting conformational properties. The oxadiazole ring is a heterocyclic ring containing two nitrogen atoms and one oxygen atom, which could also contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group, the piperidine ring, the trifluoromethyl group, and the oxadiazole ring. Each of these functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group and the trifluoromethyl group could affect the compound’s polarity and solubility. The piperidine ring could influence the compound’s conformational stability .Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds with 1,3,4-oxadiazole structures, including variants of the specified compound, have been synthesized and evaluated for their biological activities. Notably, these compounds have been screened for enzyme inhibition, such as butyrylcholinesterase (BChE), and have shown potential in molecular docking studies, indicating possible therapeutic applications (Khalid et al., 2016).
Antimicrobial and Anti-Enzymatic Potentials
- Various derivatives of this compound have been designed and synthesized, exhibiting notable antibacterial and anti-enzymatic properties. Some studies have highlighted their effectiveness against gram-negative and gram-positive bacterial strains, indicating their potential as antimicrobial agents (Nafeesa et al., 2017).
Antibacterial Studies
- Further research has focused on the antibacterial properties of these compounds. Synthesized derivatives have demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, underscoring their potential in addressing bacterial infections (Khalid et al., 2016).
Anticancer Potential
- Research into the anticancer properties of these compounds has shown promising results. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, related to the specified compound, have been synthesized and evaluated for their anticancer potential, indicating a new avenue for cancer therapy research (Rehman et al., 2018).
Alzheimer’s Disease Treatment
- A series of N-substituted derivatives of this compound was synthesized to evaluate potential drug candidates for Alzheimer’s disease. These compounds showed enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s treatment (Rehman et al., 2018).
Synthesis and Characterization
- The compound has been subject to detailed synthesis and characterization studies, including X-ray diffraction, to understand its molecular structure and potential applications in various fields, such as materials science (Naveen et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O5S/c1-25-11-3-4-12(26-2)13(9-11)28(23,24)22-7-5-10(6-8-22)14-20-21-15(27-14)16(17,18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOSWICSFTXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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